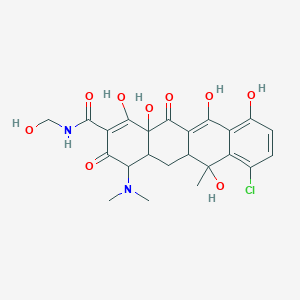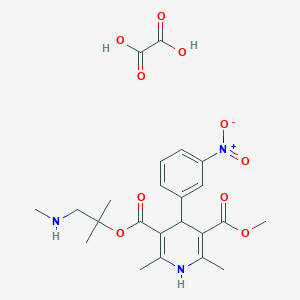
D-Glucopyranose 1,2,3,6-Tetrabenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucopyranose 1,2,3,6-Tetrabenzoate: is a derivative of D-glucose, where the hydroxyl groups at positions 1, 2, 3, and 6 are esterified with benzoic acid. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranose 1,2,3,6-Tetrabenzoate typically involves the esterification of D-glucose with benzoic acid derivatives. One common method is the reaction of D-glucose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucopyranose 1,2,3,6-Tetrabenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucose and benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Hydrolysis: D-glucose and benzoic acid.
Reduction: D-glucopyranose derivatives with hydroxyl groups.
Substitution: Various substituted glucopyranose derivatives.
Applications De Recherche Scientifique
Chemistry: D-Glucopyranose 1,2,3,6-Tetrabenzoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses .
Biology and Medicine: The compound is utilized in the synthesis of α-D-Glucosyl Acarbose Impurity, which is a homolog of Acarbose. Acarbose is used in the treatment of chronic diseases such as inflammatory diseases, metastatic cancers, and infections by pathogenic agents including bacteria, viruses, and parasites .
Industry: In the pharmaceutical industry, this compound is employed in the development of drugs and therapeutic agents. It is also used in the production of glycosylated compounds that have various industrial applications .
Mécanisme D'action
The mechanism of action of D-Glucopyranose 1,2,3,6-Tetrabenzoate involves its role as a protecting group in organic synthesis. By esterifying the hydroxyl groups of D-glucose, the compound prevents unwanted side reactions during chemical transformations. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
2,3,4,6-Tetrabenzoyl-D-glucopyranose: Another derivative of D-glucose with similar esterification at positions 2, 3, 4, and 6.
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose-13C6: A labeled version of the compound used in specific research applications.
Uniqueness: D-Glucopyranose 1,2,3,6-Tetrabenzoate is unique due to its specific esterification pattern, which provides distinct reactivity and stability compared to other glucopyranose derivatives. This makes it particularly useful in protecting group strategies and in the synthesis of specialized glycosylated compounds .
Propriétés
Formule moléculaire |
C10H20N7O8P |
|---|---|
Poids moléculaire |
397.28 g/mol |
Nom IUPAC |
diazanium;[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O8P.2H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1H3/t3-,5?,6?,9-;;/m1../s1 |
Clé InChI |
ZHSQCOUQMRQBQP-VPDGYHDUSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3C(C([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)








![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)

![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)

